6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a methoxyphenyl group and a carboxylic acid group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves a multistep process. One common method starts with the preparation of a key intermediate, such as 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde . This intermediate is then subjected to Friedlander condensation with reactive methylenes to form the desired pyrazolo[3,4-b]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
- 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
- 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Uniqueness
What sets 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid apart from similar compounds is its specific functional groups and their arrangement. The presence of the methoxyphenyl group and the carboxylic acid group provides unique chemical properties and reactivity, making it a valuable compound for various research applications.
Biological Activity
6-(4-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular formula of this compound is C16H16N2O3 with a molecular weight of 284.31 g/mol. The compound features a pyrazolo[3,4-b]pyridine core substituted with a methoxyphenyl group and a carboxylic acid functional group, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including the compound in focus. In vitro assays demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cells.
- Mechanism of Action : The compound induces cell cycle arrest and apoptosis by inhibiting cyclin-dependent kinases CDK2 and CDK9. These kinases are crucial for cell cycle progression and transcriptional regulation, respectively. The inhibition leads to the accumulation of cells in the G1 phase of the cell cycle, thereby preventing further division and promoting programmed cell death .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Substituents : The presence of the methoxy group on the phenyl ring enhances lipophilicity and potentially improves binding affinity to target proteins.
- Core Structure : The pyrazolo[3,4-b]pyridine scaffold is essential for maintaining biological activity, as modifications at this core can lead to significant changes in potency.
Study 1: Anticancer Efficacy
In a study evaluating various pyrazolo[3,4-b]pyridine derivatives, compound 9a (which includes our compound as a derivative) showed a total apoptosis rate of 42.19% in HeLa cells compared to control groups. This significant induction of apoptosis correlates with its ability to inhibit CDK2 and CDK9 activities effectively .
Compound | Cell Line | Apoptosis Rate (%) | CDK Inhibition |
---|---|---|---|
9a | HeLa | 42.19 | Yes |
14g | MCF7 | 22.89 | Yes |
Control | HeLa | 10.00 | - |
Study 2: Selectivity and Toxicity
Another investigation highlighted the selectivity of this compound towards cancer cells over normal cells. The safety profile was assessed using WI-38 normal human lung fibroblast cells, showing minimal cytotoxicity at therapeutic concentrations compared to the significant effects observed in cancerous cells .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-18-14-12(8-16-18)11(15(19)20)7-13(17-14)9-3-5-10(21-2)6-4-9/h3-8H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUQPGYWBQOQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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